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Compound of Interest

Compound Name: N-(2,4-Dinitrophenyl)-L-serine

Cat. No.: B11946538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The identification of the N-terminal amino acid was a critical first step in the monumental task of

protein sequencing. The pioneering work of Frederick Sanger, which earned him his first Nobel

Prize in Chemistry in 1958, provided the first definitive proof that proteins possess a specific,

genetically determined amino acid sequence.[1] His method, developed in the 1940s and 50s,

utilized the reagent 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as Sanger's

reagent, to label the N-terminal amino group of a polypeptide.[1][2] This application note

provides a detailed overview and protocol for the use of Sanger's reagent in N-terminal

analysis, with a specific focus on the derivatization of serine to form DNP-serine.

The core principle of Sanger's method involves the reaction of FDNB with the free alpha-amino

group at the N-terminus of a protein under mildly alkaline conditions.[1] This reaction forms a

stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid. Subsequent acid

hydrolysis of the entire polypeptide chain breaks all peptide bonds, releasing the constituent

amino acids. The DNP-amino acid, being resistant to this hydrolysis, can then be isolated and

identified, typically by chromatography.[1] This process, though laborious by modern standards,

was a cornerstone in biochemistry and paved the way for understanding the structure-function

relationship of proteins.[1]
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Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB or DNFB), is highly reactive towards

nucleophilic groups, particularly the unprotonated α-amino group of the N-terminal amino acid

of a polypeptide. The reaction is a nucleophilic aromatic substitution where the amino group

attacks the carbon atom bearing the fluorine atom on the benzene ring, displacing the fluoride

ion.[1][3] This forms a stable covalent bond between the 2,4-dinitrophenyl group and the N-

terminal amino acid. When the N-terminal amino acid is serine, the product is N-(2,4-

dinitrophenyl)-serine (DNP-serine).

The DNP group is a chromophore, rendering the DNP-amino acid derivative, such as DNP-

serine, yellow-colored.[4] This property facilitates its detection and quantification after

chromatographic separation.

Data Presentation
The identification of the DNP-amino acid is achieved by comparing its chromatographic

behavior to that of known DNP-amino acid standards. Paper chromatography was the original

method used by Sanger. The table below presents representative relative mobility (Rƒ) values

for DNP-serine and other DNP-amino acids in a common solvent system used for paper

chromatography. These values are illustrative and can vary based on the specific experimental

conditions.
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DNP-Amino Acid

Rƒ Value (Toluene-
Pyridine-Ethylene
Chlorohydrin-0.8 M
Ammonia)

Rƒ Value (tert-Amyl
alcohol-Phosphate Buffer)

DNP-Alanine 0.59 0.65

DNP-Arginine 0.89 0.12

DNP-Aspartic Acid 0.44 0.14

DNP-Glutamic Acid 0.50 0.22

DNP-Glycine 0.47 0.49

DNP-Isoleucine 0.81 0.85

DNP-Leucine 0.81 0.85

DNP-Lysine (ε-DNP) 0.73 0.39

DNP-Methionine 0.72 0.79

DNP-Phenylalanine 0.78 0.84

DNP-Proline 0.78 0.74

DNP-Serine 0.31 0.30

DNP-Threonine 0.42 0.41

DNP-Tryptophan 0.75 0.78

DNP-Tyrosine (O-DNP) 0.60 0.58

DNP-Valine 0.74 0.79

Note: Rƒ values are dependent on the specific chromatographic conditions (paper type,

temperature, solvent saturation) and should be determined using standards run under identical

conditions as the sample.
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The following is a detailed protocol for the determination of the N-terminal amino acid of a

protein using Sanger's reagent.

Materials:

Purified protein or peptide sample

1-Fluoro-2,4-dinitrobenzene (FDNB), 5% (v/v) in ethanol

Sodium bicarbonate (NaHCO₃)

Ethanol

Diethyl ether

6 M Hydrochloric acid (HCl)

DNP-amino acid standards (including DNP-serine)

Chromatography paper (e.g., Whatman No. 1)

Chromatography developing solvents (e.g., toluene-pyridine-ethylene chlorohydrin-0.8 M

ammonia or tert-amyl alcohol-phosphate buffer)

Glass chromatography tank

Capillary tubes for spotting

UV lamp for visualization (optional)

Protocol:

Part 1: Dinitrophenylation of the N-terminal Amino Acid

Sample Preparation: Dissolve 5-10 mg of the purified protein or peptide in 1 mL of a 5%

(w/v) sodium bicarbonate solution. The mildly alkaline pH (~8-9) is crucial for ensuring the N-

terminal α-amino group is deprotonated and thus nucleophilic.[1]
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Reaction with FDNB: Add 2 mL of a 5% (v/v) solution of FDNB in ethanol to the protein

solution.

Incubation: Gently shake the mixture at room temperature for 2 hours. This allows for the

complete reaction of FDNB with the N-terminal amino group to form the DNP-polypeptide.

Precipitation and Washing: Acidify the solution by adding a few drops of dilute HCl to

precipitate the DNP-protein. Centrifuge the mixture and discard the supernatant. Wash the

DNP-protein precipitate several times with water, followed by ethanol and finally with diethyl

ether to remove unreacted FDNB and dinitrophenol (a hydrolysis product of FDNB).

Drying: Dry the resulting yellow DNP-protein precipitate in a vacuum desiccator.

Part 2: Acid Hydrolysis of the DNP-Protein

Hydrolysis: Place the dried DNP-protein in a sealed glass tube with 1 mL of 6 M HCl.

Incubation: Heat the tube at 110°C for 12-24 hours. This will cleave all the peptide bonds,

releasing the amino acids.[1] The bond between the DNP group and the N-terminal amino

acid is resistant to this acid hydrolysis.

Removal of HCl: After hydrolysis, cool the tube and remove the HCl by evaporation under

vacuum.

Part 3: Extraction and Identification of the DNP-Amino Acid

Extraction: Add a small amount of water to the dried hydrolysate. Extract the DNP-amino

acid into diethyl ether. The free amino acids will remain in the aqueous phase.

Drying the Extract: Collect the ether layer and evaporate it to dryness.

Chromatography: a. Dissolve the dried ether extract (containing the DNP-amino acid) in a

small volume of acetone or ethanol. b. On a sheet of chromatography paper, draw a pencil

line about 2 cm from the bottom. c. Using a capillary tube, spot the dissolved DNP-amino

acid sample onto the pencil line. Also, spot the DNP-amino acid standards (including DNP-

serine) on the same line. d. Place the chromatography paper in a chromatography tank

containing the chosen solvent system. Ensure the solvent level is below the spotted line. e.
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Allow the solvent to ascend the paper until it is near the top. f. Remove the paper and mark

the solvent front with a pencil. Allow the paper to dry in a fume hood.

Identification: a. The DNP-amino acids will appear as yellow spots. If the spots are faint, they

can be visualized under a UV lamp. b. Calculate the Rƒ value for the sample spot and the

standard spots using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by

the solvent front). c. Identify the N-terminal DNP-amino acid by comparing the Rƒ value of

the sample to the Rƒ values of the standards. If the N-terminal amino acid was serine, the

Rƒ value of the sample spot should match that of the DNP-serine standard.
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Caption: Experimental workflow for N-terminal analysis using Sanger's method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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